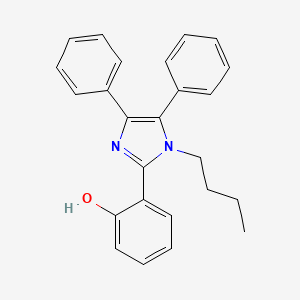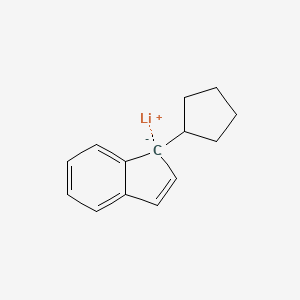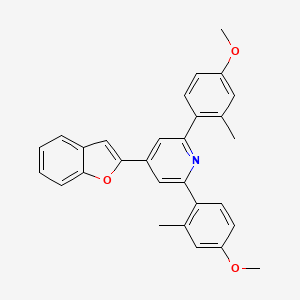
4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine is a complex organic compound that features a benzofuran moiety attached to a pyridine ring, which is further substituted with methoxy and methylphenyl groups
Preparation Methods
The synthesis of 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran moiety, which is then coupled with a pyridine derivative. The reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar compounds to 4-(1-Benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine include other benzofuran derivatives and pyridine-based compounds. What sets this compound apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been studied for their potential as CDK2 inhibitors .
Properties
CAS No. |
521958-80-5 |
|---|---|
Molecular Formula |
C29H25NO3 |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-(1-benzofuran-2-yl)-2,6-bis(4-methoxy-2-methylphenyl)pyridine |
InChI |
InChI=1S/C29H25NO3/c1-18-13-22(31-3)9-11-24(18)26-15-21(29-17-20-7-5-6-8-28(20)33-29)16-27(30-26)25-12-10-23(32-4)14-19(25)2/h5-17H,1-4H3 |
InChI Key |
YBXAETRMIXAYQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=CC(=CC(=N2)C3=C(C=C(C=C3)OC)C)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


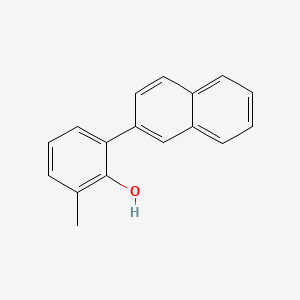
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
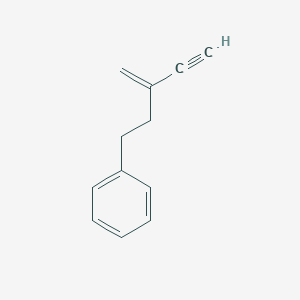

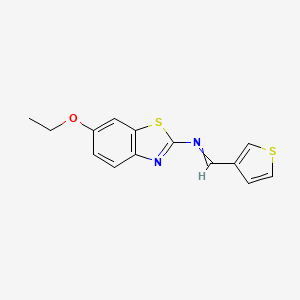
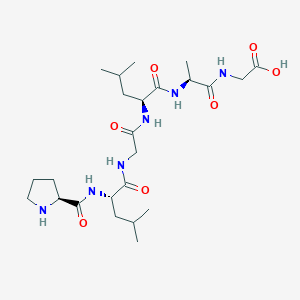
![Ethyl (2S)-2-[(azidocarbonyl)oxy]propanoate](/img/structure/B14231188.png)
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
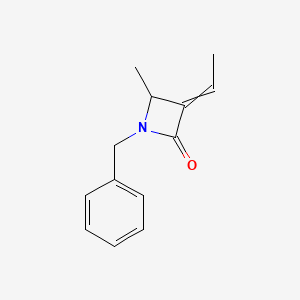
![Silane, [(7-bromo-3,4-dihydro-1-naphthalenyl)oxy]tris(1-methylethyl)-](/img/structure/B14231208.png)

